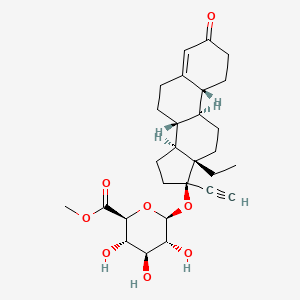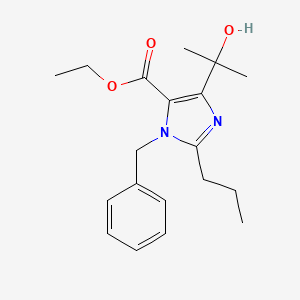
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester is a complex organic compound with a molecular formula of C45H44N6O3. This compound is known for its unique structure, which includes an imidazole ring, a carboxylic acid ester, and various functional groups that contribute to its diverse chemical properties. It is used in various scientific research fields due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester typically involves multiple steps. One common method includes the reaction of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole with Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate . The reaction conditions often require the use of solvents like chloroform or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester include:
Olmesartan Medoxomil: An angiotensin II receptor antagonist used in the treatment of hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H26N2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 3-benzyl-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-5-10-15-20-17(19(3,4)23)16(18(22)24-6-2)21(15)13-14-11-8-7-9-12-14/h7-9,11-12,23H,5-6,10,13H2,1-4H3 |
Clé InChI |
AJASDBDUGRHZRO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


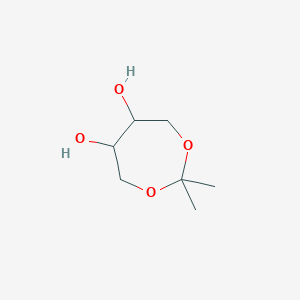
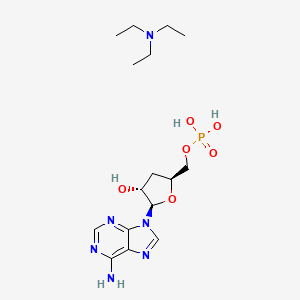
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
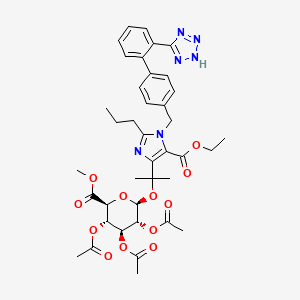
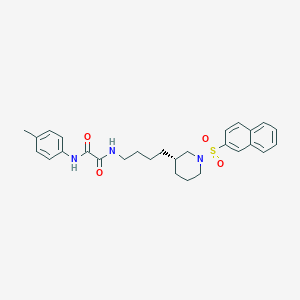
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
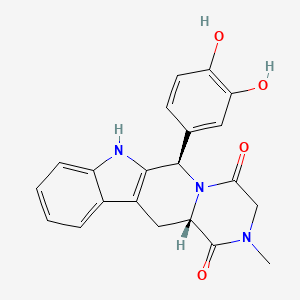
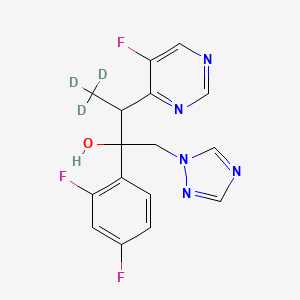
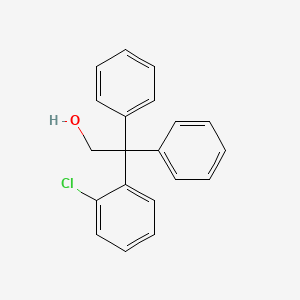
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
